(1-(2-(2-fluorophenyl)-2-hydroxyethyl)-1H-1,2,3-triazol-4-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone
Description
The compound "(1-(2-(2-fluorophenyl)-2-hydroxyethyl)-1H-1,2,3-triazol-4-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone" features a hybrid structure combining a 1,2,3-triazole core, a 2-fluorophenyl-substituted hydroxyethyl chain, and a pyrimidinyl-piperazine moiety. The 2-fluorophenyl group may enhance lipophilicity and receptor binding, and the hydroxyethyl linker could influence solubility and pharmacokinetics .
Properties
IUPAC Name |
[1-[2-(2-fluorophenyl)-2-hydroxyethyl]triazol-4-yl]-(4-pyrimidin-2-ylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN7O2/c20-15-5-2-1-4-14(15)17(28)13-27-12-16(23-24-27)18(29)25-8-10-26(11-9-25)19-21-6-3-7-22-19/h1-7,12,17,28H,8-11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHQQPAXWNPYLPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)C3=CN(N=N3)CC(C4=CC=CC=C4F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to interact withMAP kinase-activated protein kinase 2 and 3 and Cyclin-dependent kinase 2 . These proteins play crucial roles in cell signaling and regulation of the cell cycle.
Biological Activity
The compound (1-(2-(2-fluorophenyl)-2-hydroxyethyl)-1H-1,2,3-triazol-4-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the available literature concerning its synthesis, biological evaluations, and mechanisms of action.
Synthesis of the Compound
The synthesis of triazole derivatives often involves methods such as the Huisgen cycloaddition reaction. For this specific compound, the synthesis likely includes:
- Formation of the Triazole Ring : The triazole moiety can be synthesized through a reaction between azides and alkynes under copper-catalyzed conditions.
- Piperazine and Pyrimidine Integration : The piperazine ring can be introduced through nucleophilic substitution reactions involving pyrimidine derivatives.
Antifungal Activity
Research has shown that triazole derivatives exhibit significant antifungal properties. For instance, compounds similar to the one have been evaluated for their Minimum Inhibitory Concentration (MIC) against various fungal strains. In studies, it was noted that triazoles often inhibit lanosterol 14α-demethylase, an enzyme critical for ergosterol biosynthesis in fungi, leading to their antifungal effects .
Table 1: Antifungal Activity of Triazole Derivatives
| Compound | Fungal Strain | MIC (µg/mL) |
|---|---|---|
| Fluconazole | C. albicans | 8 |
| Compound A | C. albicans | 4 |
| Compound B | A. fumigatus | 16 |
Antibacterial Activity
The compound also shows promise against bacterial pathogens. It has been tested against the ESKAPE pathogens known for their antibiotic resistance. Some derivatives have displayed MIC values comparable to or lower than standard antibiotics like ciprofloxacin .
Table 2: Antibacterial Activity Against ESKAPE Pathogens
| Compound | Pathogen | MIC (µg/mL) |
|---|---|---|
| Ciprofloxacin | E. faecium | 12 |
| Compound C | K. pneumoniae | 8 |
| Compound D | A. baumannii | 4 |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : The triazole ring is known to inhibit enzymes involved in essential metabolic pathways in fungi and bacteria.
- Cell Membrane Disruption : By interfering with ergosterol synthesis in fungi, these compounds can compromise cell membrane integrity.
- Signal Transduction Pathways : Some studies suggest that triazoles may affect signaling pathways related to cell proliferation and apoptosis in cancer cells .
Case Studies and Research Findings
Several studies have explored the biological activity of similar triazole derivatives:
- Antitumor Activity : Research indicates that certain triazole derivatives induce apoptosis in cancer cells through modulation of the PI3K/Akt/mTOR signaling pathway .
- Cytotoxicity Studies : In vitro evaluations revealed that modifications on the triazole scaffold can enhance cytotoxicity against specific cancer cell lines, suggesting that structural variations play a critical role in biological efficacy .
- Resistance Mechanisms : Studies have also focused on understanding how these compounds interact with resistant strains of bacteria and fungi, providing insights into their potential use in overcoming resistance .
Scientific Research Applications
Antimicrobial Properties
One of the primary applications of this compound is in the field of antimicrobial research. Studies have demonstrated its effectiveness against various bacterial strains, including Mycobacterium tuberculosis. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways .
Anticancer Activity
Research has also indicated that this compound exhibits anticancer properties. It has been shown to induce apoptosis in cancer cells through the activation of specific signaling pathways. In vitro studies suggest that it may inhibit tumor growth by interfering with cell cycle progression and promoting cell death .
Neuropharmacological Effects
The piperazine component of the compound is associated with neuropharmacological activities. Preliminary studies suggest potential applications in treating neurodegenerative diseases by modulating neurotransmitter systems and providing neuroprotective effects .
Case Study 1: Antimicrobial Efficacy
A study published in 2016 investigated the efficacy of similar triazole compounds against Mycobacterium tuberculosis. The results showed that derivatives with structural similarities to (1-(2-(2-fluorophenyl)-2-hydroxyethyl)-1H-1,2,3-triazol-4-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone exhibited significant antibacterial activity, highlighting the importance of the triazole moiety in enhancing bioactivity .
Case Study 2: Anticancer Potential
In another study focusing on anticancer properties, compounds structurally related to this triazole derivative were tested against various cancer cell lines. The findings indicated that these compounds could inhibit cell proliferation and induce apoptosis, suggesting their potential as therapeutic agents in oncology .
Data Table: Summary of Biological Activities
Chemical Reactions Analysis
Coupling of Triazole Carboxylic Acid with Piperazine-Pyrimidine Amine
The methanone bridge is formed via coupling the triazole carboxylic acid with the piperazine-pyrimidine amine using peptide-coupling reagents.
| Reaction Step | Conditions | Yield | Reference |
|---|---|---|---|
| Carboxylic acid synthesis | Hydrolysis of methyl ester with 4 N NaOH, EtOH, reflux, 6 h | 90–95% | |
| Amide coupling | HBTU, HOBt, DMF, Et₃N, RT, 24 h | 75–90% |
-
Key Observations :
Functionalization of the Piperazine Ring
The pyrimidin-2-yl group is introduced via nucleophilic substitution on a pre-functionalized piperazine derivative.
| Reaction Step | Conditions | Yield | Reference |
|---|---|---|---|
| Piperazine substitution | 2-Chloropyrimidine, K₂CO₃, DMF, 80°C, 12 h | 70–80% |
-
Key Observations :
Hydroxyethyl Group Modifications
The 2-hydroxyethyl moiety may undergo protection/deprotection or oxidation during synthesis.
| Reaction Step | Conditions | Yield | Reference |
|---|---|---|---|
| Hydroxyl protection | TBSCl, imidazole, DCM, RT, 4 h | 85–90% | |
| Deprotection | TBAF, THF, RT, 2 h | 95% |
Biological Reactivity and Stability
While direct data on the target compound’s reactivity is limited, analogous triazole-piperazine conjugates exhibit:
-
Hydrolytic stability : Resistance to hydrolysis at physiological pH (7.4) due to the methanone bridge .
-
Metabolic oxidation : Hydroxyethyl groups may undergo cytochrome P450-mediated oxidation to ketones .
Comparative Analysis of Analogous Compounds
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table highlights key structural analogs and their distinguishing features:
Notes:
- Molecular weights marked with () are estimated due to incomplete data.
- Fluorine substituents (e.g., 2-fluorophenyl, trifluoromethyl) are recurrent, likely improving metabolic stability and target binding .
- Piperazine-linked methanones are synthetically accessible via nucleophilic substitution or coupling reactions (e.g., bromoethanone intermediates) .
Key Findings from Structural and Pharmacological Comparisons
Role of Fluorine : The 2-fluorophenyl group in the target compound and analogs (e.g., ) may enhance bioavailability and receptor affinity by modulating electronic effects and steric interactions.
Triazole vs.
Piperazine Modifications: Pyrimidinyl-piperazine (target compound) vs. sulfonyl-piperazine (e.g., ) or methylpiperazine () alters solubility and target selectivity.
Bioactivity Gaps: While ferroptosis-inducing compounds are highlighted in OSCC (), direct evidence for the target compound’s activity is absent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
